

Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No.: B1347242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-methoxyphenyl)-1H-benzimidazole**, a molecule of interest in medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data

The structural characterization of **2-(4-methoxyphenyl)-1H-benzimidazole** is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **2-(4-methoxyphenyl)-1H-benzimidazole**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.76	s	1H	N-H (benzimidazole)
8.13	d, J = 3.0 Hz	2H	H-2', H-6' (methoxyphenyl)
7.56	s	2H	H-4, H-7 (benzimidazole)
7.18	dd, J ₁ =5.4 Hz, J ₂ =3.0 Hz	2H	H-5, H-6 (benzimidazole)
7.13	d, J = 2.4 Hz	2H	H-3', H-5' (methoxyphenyl)
3.85	s	3H	-OCH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of **2-(4-methoxyphenyl)-1H-benzimidazole**.

Chemical Shift (δ) ppm	Assignment
161.07	C-4' (methoxyphenyl)
151.82	C-2 (benzimidazole)
128.48	C-2', C-6' (methoxyphenyl)
123.18	C-1' (methoxyphenyl)
122.21	C-5, C-6 (benzimidazole)
114.83	C-3', C-5' (methoxyphenyl)
55.79	-OCH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **2-(4-methoxyphenyl)-1H-benzimidazole**.

Wavenumber (cm ⁻¹)	Assignment
3439	N-H stretching
2965	C-H stretching (CH ₃)
1613	C=N stretching
1244	C-O stretching (asymmetric)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of **2-(4-methoxyphenyl)-1H-benzimidazole**.

Ionization Mode	Calculated m/z	Found m/z	Molecular Formula
ESI	225.1022	225.1021	[C ₁₄ H ₁₃ N ₂ O + H] ⁺

[1]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **2-(4-methoxyphenyl)-1H-benzimidazole** was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled

pulse sequence was used, and a larger number of scans were accumulated due to the lower natural abundance of the ^{13}C isotope. The chemical shifts were referenced to the residual solvent peak of DMSO- d_6 .

Infrared (IR) Spectroscopy

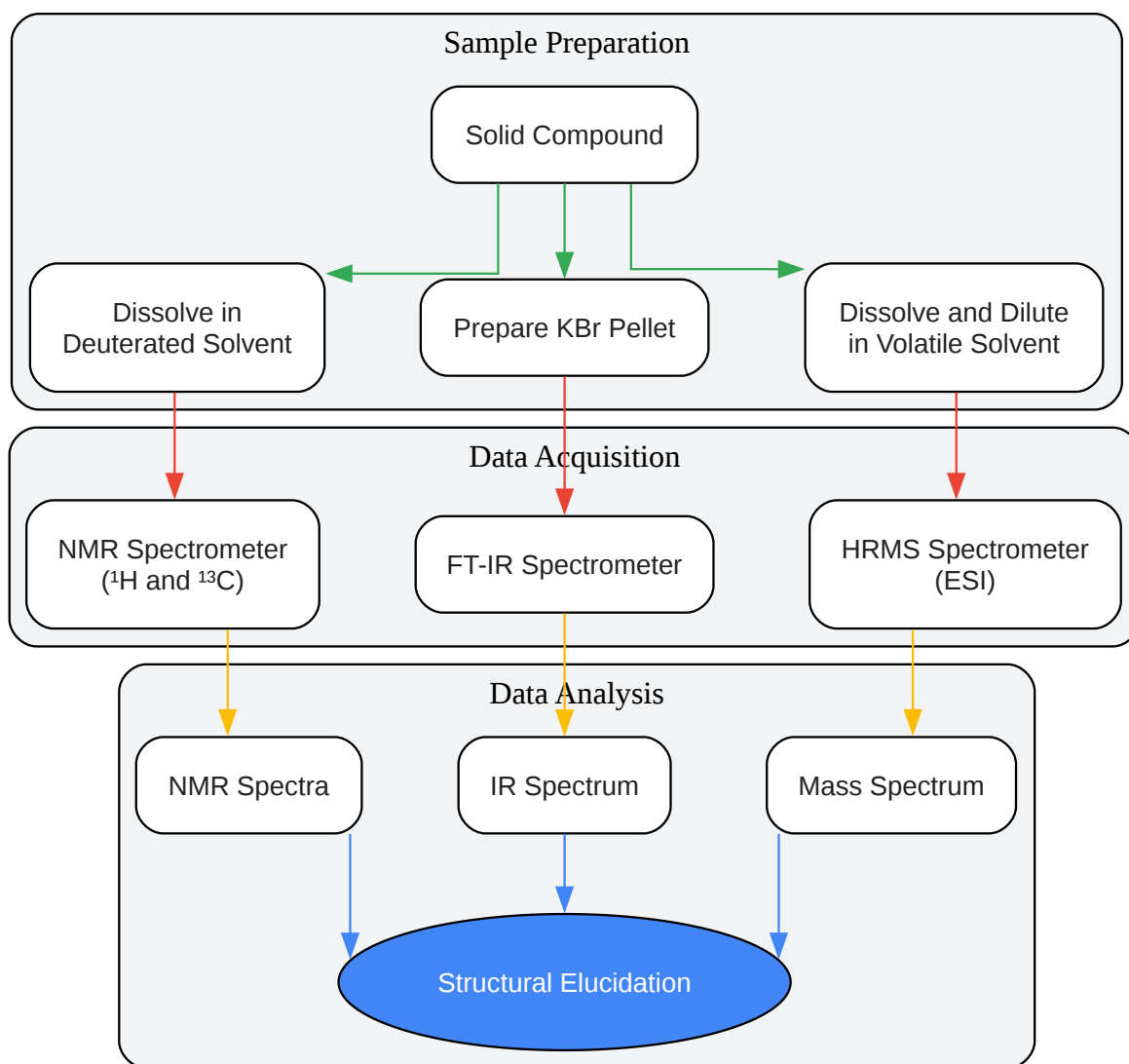
The FT-IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI) source. A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile. This solution was then introduced into the mass spectrometer. The data was acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$ was determined with high accuracy.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like **2-(4-methoxyphenyl)-1H-benzimidazole** is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-benzimidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347242#spectroscopic-data-of-2-4-methoxyphenyl-1h-benzimidazole-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com